molecular formula C16H36N2 B8711115 2,2,12-Trimethyltridecane-1,11-diamine CAS No. 74926-27-5

2,2,12-Trimethyltridecane-1,11-diamine

Cat. No. B8711115
CAS RN: 74926-27-5
M. Wt: 256.47 g/mol
InChI Key: NLXRGHSNLCETNA-UHFFFAOYSA-N
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Patent
US04258176

Procedure details

490 g (1.84 mols) of 2,2-dimethyl-11-isopropyl-11-aminoundeca-4,8-dienal-oxime is dissolved in 2.4 liters of methanol, and the solution is transferred, together with about 200 g of liquid ammonia, with the addition of 150 g of Raney nickel, to a 6.3-liter steel autoclave. Hydrogen is subsequently injected to give a pressure of 100 bars, and the temperature is raised to 100° C. as stirring is maintained. Hydrogenation is performed for about 5 hours under these conditions; the mixture is then cooled, and the ammonia and excess hydrogen are released. Subsequent distillation under high vacuum yields 436 g (1.705 mols) of 1-isopropyl-10,10-dimethyl-1,11-diaminoundecane in the form of colourless liquid as clear as water; b.p. 87° C./4 Pa; nD20 =1.4619.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2-dimethyl-11-isopropyl-11-aminoundeca-4,8-dienal-oxime
Quantity
490 g
Type
reactant
Reaction Step Two
Quantity
2.4 L
Type
solvent
Reaction Step Two
[Compound]
Name
liquid
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:19])([CH2:6][CH:7]=[CH:8][CH2:9][CH2:10][CH:11]=[CH:12][CH2:13][CH:14]([CH:16]([CH3:18])[CH3:17])[NH2:15])[CH:3]=[N:4]O.N.[H][H].O>CO.[Ni]>[CH:16]([CH:14]([NH2:15])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:2]([CH3:1])([CH3:19])[CH2:3][NH2:4])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
2,2-dimethyl-11-isopropyl-11-aminoundeca-4,8-dienal-oxime
Quantity
490 g
Type
reactant
Smiles
CC(C=NO)(CC=CCCC=CCC(N)C(C)C)C
Name
Quantity
2.4 L
Type
solvent
Smiles
CO
Step Three
Name
liquid
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
as stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a pressure of 100 bars
TEMPERATURE
Type
TEMPERATURE
Details
is maintained
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then cooled
DISTILLATION
Type
DISTILLATION
Details
Subsequent distillation under high vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)C(CCCCCCCCC(CN)(C)C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.705 mol
AMOUNT: MASS 436 g
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.